molecular formula C16H13BrO2 B12952866 Phenyl 3-bromo-2-methyl-3-phenylacrylate

Phenyl 3-bromo-2-methyl-3-phenylacrylate

Cat. No.: B12952866
M. Wt: 317.18 g/mol
InChI Key: MSXIDSPFRKJUQX-QINSGFPZSA-N
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Description

(E)-Methyl 3-bromo-2-methyl-3-phenylacrylate (CAS: 33105-11-2) is a brominated acrylate ester with the molecular formula C₁₁H₁₁BrO₂ and a molar mass of 255.11 g/mol . The compound features a methyl ester group, a bromine atom at the 3-position, and a methyl substituent at the 2-position of the acrylate backbone, along with a phenyl group at the 3-position (Figure 1). It is provided as a research-grade chemical with >95% purity and is recommended for storage at room temperature (RT) to avoid degradation caused by repeated freezing-thawing cycles .

Properties

Molecular Formula

C16H13BrO2

Molecular Weight

317.18 g/mol

IUPAC Name

phenyl (Z)-3-bromo-2-methyl-3-phenylprop-2-enoate

InChI

InChI=1S/C16H13BrO2/c1-12(15(17)13-8-4-2-5-9-13)16(18)19-14-10-6-3-7-11-14/h2-11H,1H3/b15-12-

InChI Key

MSXIDSPFRKJUQX-QINSGFPZSA-N

Isomeric SMILES

C/C(=C(\C1=CC=CC=C1)/Br)/C(=O)OC2=CC=CC=C2

Canonical SMILES

CC(=C(C1=CC=CC=C1)Br)C(=O)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 3-bromo-2-methyl-3-phenylacrylate typically involves the bromination of methyl 3-phenylacrylate. One common method is the addition of bromine to the double bond of methyl 3-phenylacrylate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Phenyl 3-bromo-2-methyl-3-phenylacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones .

Scientific Research Applications

Phenyl 3-bromo-2-methyl-3-phenylacrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl 3-bromo-2-methyl-3-phenylacrylate involves its interaction with specific molecular targets. The bromine atom in the compound can participate in electrophilic substitution reactions, making it a valuable intermediate in organic synthesis. The phenyl groups enhance the compound’s stability and reactivity, allowing it to interact with various biological and chemical systems .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds are structurally related to (E)-methyl 3-bromo-2-methyl-3-phenylacrylate and differ in substituent positions, functional groups, or molecular frameworks.

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Functional Group Solubility/Storage Notes
(E)-Methyl 3-bromo-2-methyl-3-phenylacrylate 33105-11-2 C₁₁H₁₁BrO₂ 255.11 - Br (3-position)
- CH₃ (2-position)
Ester Store at RT; avoid freeze-thaw cycles
Methyl 2-bromo-3-phenylacrylate 24127-62-6 C₁₀H₉BrO₂ 241.08 - Br (2-position)
- No methyl group
Ester Not specified
3-(2-Bromo-phenyl)-2-phenyl-acrylic acid 76304-46-6 C₁₅H₁₁BrO₂ 303.15 - Br (2-position on phenyl)
- Phenyl (2-position)
Carboxylic acid Not specified
Key Observations:

Substituent Positioning :

  • The primary compound has bromine and methyl groups at the 3- and 2-positions, respectively, on the acrylate backbone. In contrast, methyl 2-bromo-3-phenylacrylate lacks the methyl group and places bromine at the 2-position .
  • The acrylic acid derivative (CAS 76304-46-6) replaces the ester group with a carboxylic acid and introduces a phenyl group at the 2-position of the acrylate .

Functional Groups :

  • The ester group in (E)-methyl 3-bromo-2-methyl-3-phenylacrylate confers hydrophobicity compared to the carboxylic acid group in 3-(2-bromo-phenyl)-2-phenyl-acrylic acid, which may enhance solubility in polar solvents.

Bromine at the 3-position (vs. 2-position in analogs) may alter electronic distribution, influencing electrophilic aromatic substitution reactivity.

Research and Application Notes

  • Stability : The recommendation to avoid freeze-thaw cycles suggests sensitivity to physical stress, unlike the analogs for which stability data are unavailable .

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